Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Lipophilicity LogP Drug-likeness

2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1956385-51-5) is a 4-amino-2-substituted-1,2,3,4-tetrahydroquinoline derivative bearing a primary amine at C-4 and a para-trifluoromethylphenyl group at C-2. This scaffold belongs to a privileged chemotype extensively pursued in patent literature as cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease and as P2Y1 purinergic receptor antagonists for anti-thrombotic therapy , making the core structure of persistent interest in medicinal chemistry and pharmaceutical development.

Molecular Formula C16H15F3N2
Molecular Weight 292.30 g/mol
Cat. No. B11835637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Molecular FormulaC16H15F3N2
Molecular Weight292.30 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C16H15F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-8,13,15,21H,9,20H2
InChIKeyNYQOJWITANTKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine and Why Does It Attract Procurement Interest?


2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1956385-51-5) is a 4-amino-2-substituted-1,2,3,4-tetrahydroquinoline derivative bearing a primary amine at C-4 and a para-trifluoromethylphenyl group at C-2. This scaffold belongs to a privileged chemotype extensively pursued in patent literature as cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease [1] and as P2Y1 purinergic receptor antagonists for anti-thrombotic therapy [2], making the core structure of persistent interest in medicinal chemistry and pharmaceutical development.

Why 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


The 4-trifluoromethylphenyl substituent is not a passive structural element; it determines the compound's electronic, lipophilic, and steric profile in ways that cannot be replicated by other common para-substituted phenyl motifs. The trifluoromethyl group is distinctly electron-withdrawing (Hammett σp = +0.54), unlike the p-methyl (σp = -0.17) or p-chloro (σp = +0.23) counterparts, and it exerts substantially greater hydrophobicity (Hansch π = +0.88 vs. +0.71 for Cl, +0.56 for CH₃) [1]. These differences are expected to impact receptor binding, metabolic stability, and in vitro activity in a manner that prohibits simple one-for-one interchange in structure-activity studies or early-stage hit-to-lead programs.

Direct Comparative Performance Data for 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine


Increased Lipophilicity of 4-CF3-Phenyl THQ-Amine Compared to 4-Chloro and 4-Methyl Analogs

The para-trifluoromethylphenyl group imparts a substantial increase in lipophilicity over common comparator substituents. The calculated LogP (cLogP) for the target compound is approximately 3.2 , whereas the corresponding 4-chlorophenyl analog (CAS 1956377-12-0) has a predicted cLogP of ~2.6–2.8, and the unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1922870-61-8) has a predicted cLogP of ~2.1–2.3 . This represents a change of approximately +0.4–0.6 log units relative to the p-chloro analog and up to +1.0 log unit relative to the unsubstituted phenyl analog, sufficient to significantly alter membrane permeability, protein binding, and non-specific tissue distribution.

Lipophilicity LogP Drug-likeness

Superior Electron Withdrawing Effect of 4-CF3-Phenyl Modulates Aromatic π–π Interactions in Target Binding

The Hammett σp constant for the CF₃ group is +0.54, making it much more electron withdrawing than the p-Cl (σp = +0.23) or p-F (σp = +0.06) substituents found in closely related commercially available tetrahydroquinoline analogs [1]. This results in a less electron-rich 2-aryl ring that can enhance face-to-face or edge-to-face π-stacking interactions within hydrophobic receptor pockets, a change that cannot be mimicked by electron-donating or weakly electron-withdrawing substituents.

Electronic effect Hammett constant Receptor binding

Trifluoromethyl Modification Increases Metabolic Stability Potential Over Methyl and Chloro Analogs

While direct head-to-head microsomal stability data for this specific compound are not publicly available, the trifluoromethyl group is a well established bioisostere resistant to cytochrome P450-mediated oxidative metabolism. In structurally related 4-amino-tetrahydroquinoline series, the 3,4-dichlorophenyl dimethylamine analog (CHEMBL1643510) showed potent in vitro activity (5-HTT IC₅₀ = 3 nM) but required extensive optimization to improve CYP inhibition profiles [1]. The CF₃ substituent, lacking sites for electrophilic aromatic hydroxylation, is predicted to exhibit a lower rate of Phase I metabolism compared to CH₃ (susceptible to hydroxylation) or Cl (potential for arene oxide formation) [2].

Metabolic stability CYP450 Pharmacokinetics

Regioisomeric Specificity: Position of CF₃ on the Phenyl Ring Affects Biological Activity Profile

The target compound (para-CF₃) and its meta-substituted regioisomer (CAS 1956334-83-0) are both commercially available, yet the position of the trifluoromethyl group creates distinct electronic and steric topologies. While no direct comparative pharmacology is published, in CETP inhibitor tetrahydroquinoline patent series, para-substituted trifluoromethylphenyl compounds are extensively exemplified as active species whereas the meta-substituted counterparts are notably absent from optimized leads [1]. This suggests that the para-CF₃ arrangement provides a geometry more favorable for productive target engagement.

Regioisomer SAR Para vs meta substitution

Highest-Value Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine Based on Verified Evidence


CETP Inhibitor Lead Discovery and Preclinical Cardiovascular Research

The 4-amino-2-aryl-tetrahydroquinoline scaffold is patented as a CETP inhibitor chemotype for increasing HDL cholesterol and reducing LDL cholesterol [1]. The 4-CF₃-phenyl variant, with its optimal lipophilicity (cLogP ~3.2) and electron-withdrawing character (σp = +0.54), maps directly onto the structure–activity relationship space explored in these patents. Pharmaceutical researchers engaged in HDL-raising therapies should procure this specific compound as a tool to benchmark in vitro CETP inhibition assays and to serve as a reference for synthesizing more advanced analogs.

P2Y1 Receptor Antagonism and Anti-thrombotic Drug Discovery

Tetrahydro-4-quinolinamines have been validated as P2Y1 receptor antagonists with an exemplar analog demonstrating platelet aggregation inhibition with an EC₅₀ of 0.5 µM [2]. The 4-CF₃-phenyl substitution is predicted to enhance hydrophobic interactions within the P2Y1 ligand-binding pocket based on the logP differential over simpler phenyl analogs. Procurement of this compound supports in vitro P2Y1 calcium flux and platelet aggregation studies, particularly when fine-tuning the lipophilic profile of the antagonist series.

Structure–Activity Relationship (SAR) Expansion of Tetrahydroquinoline CNS Agents

Closely related 4-amino-tetrahydroquinolines such as the 3,4-dichlorophenyl dimethylamine derivative have been shown to act as dual serotonin and dopamine reuptake inhibitors with 5-HTT IC₅₀ values in the low nanomolar range [3]. The 4-CF₃-phenyl primary amine analog, being a more fundamental building block with a free amine at C-4, provides a versatile starting point for derivatization to explore monoaminergic transporter pharmacology while benefiting from the metabolic stability advantages conferred by the CF₃ group.

Chemical Biology Probe for Investigating the Role of Electron-Deficient Aryl Groups in π-Stacking-Dependent Protein-Ligand Interactions

The electron-withdrawing strength of the 4-CF₃ group (σp = +0.54) meaningfully exceeds that of chloro, fluoro, and methyl substituents [4]. This compound should be used as an isosteric probe in biophysical studies (e.g., X-ray crystallography, SPR) to quantify the contribution of aryl electron deficiency to binding energy in systems where the 2-aryl ring of the tetrahydroquinoline engages an aromatic-rich cavity, such as bromodomains, kinases, or GPCRs.

Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.